N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide is a complex organic compound featuring a thiadiazole ring, a benzylsulfanyl group, and an isoindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide typically involves multi-step organic reactionsThe final steps involve the coupling of the thiadiazole derivative with the isoindole moiety under specific reaction conditions, such as the use of appropriate solvents and catalysts .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. scaling up the laboratory synthesis would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The thiadiazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole ring .
Scientific Research Applications
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly as an inhibitor of specific enzymes or receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including anticancer and antimicrobial properties.
Mechanism of Action
The mechanism of action of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth, apoptosis, or other cellular functions .
Comparison with Similar Compounds
Similar Compounds
- N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide
- N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
Uniqueness
Compared to similar compounds, N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .
Properties
Molecular Formula |
C23H22N4O3S2 |
---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-6-(1,3-dioxoisoindol-2-yl)hexanamide |
InChI |
InChI=1S/C23H22N4O3S2/c28-19(24-22-25-26-23(32-22)31-15-16-9-3-1-4-10-16)13-5-2-8-14-27-20(29)17-11-6-7-12-18(17)21(27)30/h1,3-4,6-7,9-12H,2,5,8,13-15H2,(H,24,25,28) |
InChI Key |
IUQSZKJYNYNRNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)CCCCCN3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.